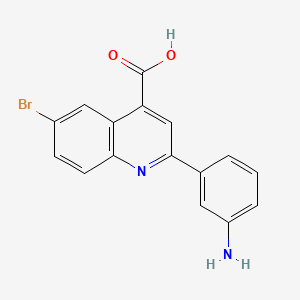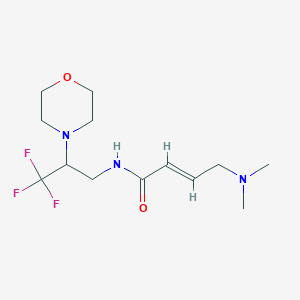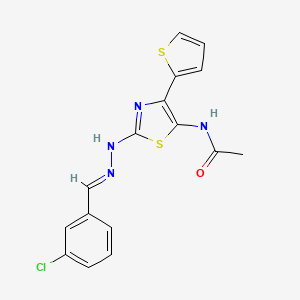![molecular formula C17H20ClN5O B2685480 N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415629-11-5](/img/structure/B2685480.png)
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as CP-690,550, is a small molecule drug that is used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune system.
Wirkmechanismus
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is primarily expressed in immune cells and plays a crucial role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK3, N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide prevents the activation of T cells and B cells, which are key players in the immune response. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and physiological effects:
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It has also been shown to reduce the activation of T cells and B cells, which are key players in the immune response. In clinical trials, N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a potent inhibitor of JAK3 and has been extensively studied in preclinical and clinical trials. It has been shown to be effective in reducing the symptoms of autoimmune diseases and has a favorable safety profile. However, N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a complex molecule that requires skilled chemists and specialized equipment to synthesize. In addition, it is a small molecule drug that may have limited efficacy in some patients.
Zukünftige Richtungen
There are several future directions for the development of N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide. One area of research is the identification of biomarkers that can predict the response to N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide. Finally, there is ongoing research into the development of new JAK inhibitors that may have improved efficacy and safety profiles compared to N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide.
Conclusion:
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a small molecule drug that is used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a potent inhibitor of JAK3 and has been extensively studied in preclinical and clinical trials. N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide works by reducing the production of pro-inflammatory cytokines and preventing the activation of immune cells. It has a favorable safety profile and has been shown to be effective in reducing the symptoms of autoimmune diseases. However, N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a complex molecule that requires skilled chemists and specialized equipment to synthesize. There are several future directions for the development of N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, including the identification of biomarkers, the development of combination therapies, and the development of new JAK inhibitors.
Synthesemethoden
The synthesis of N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves a series of chemical reactions that start with the reaction of 2-chlorobenzoyl chloride with piperidine to form N-(2-chlorophenyl)piperidine-1-carboxamide. This intermediate is then reacted with 6-methylpyrimidin-4-amine to form the final product, N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide. The synthesis of N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide works by inhibiting JAK3, which is a key mediator of the immune response. By blocking JAK3, N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-10-16(20-11-19-12)21-13-6-8-23(9-7-13)17(24)22-15-5-3-2-4-14(15)18/h2-5,10-11,13H,6-9H2,1H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAHXQFAXZSFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2685398.png)
![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)




![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2685411.png)



![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2685418.png)